Methyl 5-chloro-2-ethoxypyridine-4-carboxylate
Description
Significance of Functionalized Pyridine (B92270) Scaffolds in Modern Organic Chemistry
Functionalized pyridine scaffolds are of paramount importance in modern organic chemistry due to their prevalence in a vast array of biologically active compounds and functional materials. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products, such as vitamins and alkaloids, as well as a significant number of FDA-approved drugs. lifechemicals.comnih.govnih.gov Its presence is critical to the therapeutic action of drugs used to treat a wide range of conditions, from hypertension to cancer. lifechemicals.com
The utility of the pyridine scaffold lies in its unique electronic properties and the ability to be functionalized at various positions on the ring. rsc.orgresearchgate.net This functionalization allows for the precise tuning of a molecule's steric and electronic characteristics, which in turn can modulate its biological activity, solubility, and other pharmacokinetic properties. nih.gov The introduction of different substituents onto the pyridine core enables chemists to create vast libraries of compounds for screening in drug discovery programs and to optimize lead compounds into effective therapeutic agents. nih.gov
Overview of Methyl Pyridine Carboxylates as Versatile Synthetic Intermediates
Methyl pyridine carboxylates are a specific subclass of functionalized pyridines that serve as highly versatile intermediates in organic synthesis. nih.govmatrix-fine-chemicals.comrsc.org These compounds contain a methyl ester group attached to the pyridine ring, which can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols. This reactivity, coupled with the inherent properties of the pyridine ring, makes them valuable starting materials for the construction of more elaborate molecular architectures.
The strategic placement of the methyl carboxylate group, along with other substituents on the pyridine ring, provides a powerful handle for chemists to perform a variety of chemical transformations. These can include cross-coupling reactions, nucleophilic substitutions, and modifications of the ester itself, thereby allowing for the efficient assembly of complex target molecules. researchgate.net The versatility of methyl pyridine carboxylates has been demonstrated in the synthesis of a wide range of compounds, from pharmacologically active agents to novel ligands for catalysis and materials science. rsc.org
Contextualization of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate within Advanced Pyridine Chemistry
This compound is a specific example of a highly functionalized pyridine carboxylate that embodies the principles of advanced pyridine chemistry. aobchem.com Its structure features a pyridine ring substituted with a methyl carboxylate group at the 4-position, a chloro group at the 5-position, and an ethoxy group at the 2-position. Each of these substituents plays a crucial role in the reactivity and synthetic utility of the molecule.
The chloro and ethoxy groups modify the electronic properties of the pyridine ring and provide sites for further chemical transformations. For instance, the chloro group can participate in cross-coupling reactions, while the ethoxy group can influence the reactivity of the adjacent positions. The methyl carboxylate group, as previously discussed, is a versatile handle for a variety of synthetic manipulations. This combination of functional groups makes this compound a valuable intermediate in multi-step synthetic sequences aimed at the preparation of complex and biologically relevant molecules.
Detailed research findings have shown that this compound can be utilized in the synthesis of potent and selective inhibitors of various enzymes, highlighting its importance in medicinal chemistry. The specific arrangement of its functional groups allows for the construction of molecules with precise three-dimensional structures, which is often a key requirement for high-affinity binding to biological targets.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2056110-54-2 |
| Molecular Formula | C9H10ClNO3 |
| Molecular Weight | 215.63 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥97% |
This data is compiled from publicly available chemical supplier information. aobchem.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2-ethoxypyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJBCITVRSADCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189995 | |
| Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2056110-54-2 | |
| Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Chloro 2 Ethoxypyridine 4 Carboxylate
Precursor Synthesis Strategies for Pyridine (B92270) Ring Formation
The construction of the appropriately substituted pyridine ring is a critical aspect of the synthesis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate. This often involves the synthesis of halogenated pyridine precursors and the subsequent introduction of the necessary ethoxy and carboxylate moieties.
Synthesis of Halogenated Pyridine Precursors
The synthesis of chlorinated pyridine precursors is a common starting point. Various methods have been developed for the regioselective chlorination of pyridine rings. One approach involves the chlorination of 2-aminopyridine (B139424). For instance, 2-amino-5-chloropyridine (B124133) can be prepared by the oxidative chlorination of 2-aminopyridine using hydrochloric acid and sodium hypochlorite. This method provides a direct route to a 5-chlorinated pyridine scaffold.
Another strategy for obtaining halogenated pyridines is through the transformation of substituted pyridones. For example, 2-chloro-5-methylpyridine (B98176) can be synthesized from 5-methyl-3,4-dihydro-2(1H)-pyridone. This precursor is first halogenated and then dehydrohalogenated to form 2-hydroxy-5-methylpyridine (B17766) (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone). Subsequent chlorination yields the desired 2-chloro-5-methylpyridine. While this example provides a 2-chloro derivative, similar principles can be applied to synthesize other positional isomers of chloropyridines.
A key intermediate for the target molecule is a 2-hydroxy-5-chloropyridine derivative. The synthesis of 2-chloro-5-hydroxypyridine (B185701) has been achieved from 3-iodo-6-chloropyridine, providing a valuable synthon for further functionalization. psu.edu
Introduction of Ethoxy and Carboxylate Moieties at Specific Pyridine Ring Positions
With a halogenated pyridine precursor in hand, the next crucial steps involve the introduction of the ethoxy group at the C2 position and a carboxylate group at the C4 position.
The ethoxy group is typically introduced by the O-alkylation of a corresponding 2-pyridone (2-hydroxypyridine) precursor. The regioselectivity of this reaction (O-alkylation versus N-alkylation) is a critical factor and can be controlled by the choice of reagents and reaction conditions.
The carboxylate group can be introduced through various methods, including the cyclocondensation of precursors already containing this functionality. A widely used precursor for this purpose is diethyl ethoxymethylenemalonate (DEEMM). The reaction of DEEMM with compounds containing an active methylene (B1212753) group and an amino group can lead to the formation of a pyridine ring with a carboxylate group at the desired position. For example, the condensation of enones with cyanoacetamide derivatives can furnish 3-cyano-2-pyridones, which can be further elaborated. figshare.comacs.orgresearchgate.net Similarly, the reaction of ethyl aminocrotonate with derivatives of malonic acid is a suitable method for the preparation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates. researchgate.net
Direct Synthetic Routes to this compound
Direct synthetic routes aim to construct the target molecule through a series of sequential reactions on a pre-formed pyridine core or through a convergent approach where the fully substituted pyridine ring is formed in the later stages of the synthesis.
Nucleophilic Aromatic Substitution Approaches at the Pyridine Core
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient pyridine rings, particularly those bearing halogen substituents.
A plausible direct route to this compound involves the regioselective ethoxylation of a suitable chlorinated pyridine ester precursor, such as Methyl 2,5-dichloropyridine-4-carboxylate. In this approach, the chlorine atom at the C2 position is more susceptible to nucleophilic attack by an ethoxide source (e.g., sodium ethoxide) than the chlorine at the C5 position. This difference in reactivity allows for the selective displacement of the C2-chloro group to introduce the ethoxy functionality.
Table 1: Reaction Parameters for Regioselective Ethoxylation
| Parameter | Value |
|---|---|
| Substrate | Methyl 2,5-dichloropyridine-4-carboxylate |
| Reagent | Sodium Ethoxide (NaOEt) |
| Solvent | Ethanol (B145695) (EtOH) or Dimethylformamide (DMF) |
| Temperature | Room temperature to moderate heating |
This table represents a generalized set of conditions. Specific parameters would need to be optimized for this particular transformation.
The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 5-chloro-2-ethoxypyridine-4-carboxylic acid. This transformation is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.com The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.
Table 2: Fischer Esterification of 5-chloro-2-ethoxypyridine-4-carboxylic acid
| Parameter | Value |
|---|---|
| Substrate | 5-chloro-2-ethoxypyridine-4-carboxylic acid |
| Reagent | Methanol (MeOH) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | Reflux |
| Work-up | Neutralization with a weak base (e.g., NaHCO₃) |
This table outlines the standard conditions for a Fischer esterification applied to the specific precursor.
Halogenation Strategies for the C-5 Position
The introduction of a chlorine atom at the C-5 position of a methyl 2-ethoxypyridine-4-carboxylate precursor is a critical step in the synthesis of the target compound. The regioselectivity of this halogenation is governed by the electronic properties of the substituents on the pyridine ring. The 2-ethoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions (C-3 and C-5). Conversely, the methyl-4-carboxylate group is an electron-withdrawing group, deactivating the ring and directing incoming electrophiles to the meta positions (C-3 and C-5). The concerted directing effect of these two substituents strongly favors electrophilic substitution at the C-3 and C-5 positions.
To achieve selective chlorination at the C-5 position, several strategies can be employed. Direct chlorination using common electrophilic chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas (Cl₂) can be effective. Given the activated nature of the pyridine ring due to the 2-ethoxy group, these reactions can often proceed under mild conditions.
An alternative strategy involves the initial conversion of the pyridine precursor to its N-oxide. The N-oxide functionality significantly alters the electronic distribution within the pyridine ring, making the C-2 and C-4 positions susceptible to nucleophilic attack and facilitating electrophilic attack at the C-3 and C-5 positions. Following halogenation, the N-oxide can be readily deoxygenated to yield the desired chlorinated pyridine.
Reaction Conditions and Parameter Optimization
The successful and efficient synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key factors that influence the yield, purity, and regioselectivity of the chlorination step include the choice of solvent, reaction temperature, and the potential use of a catalyst.
Solvent Effects: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and outcome. For electrophilic chlorination of pyridine derivatives, common solvents include chlorinated hydrocarbons like dichloromethane (B109758) (DCM) and chloroform, as well as polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF). The optimal solvent will depend on the specific chlorinating agent used and the substrate's solubility.
Temperature Control: Temperature is a critical parameter for controlling the regioselectivity of the halogenation. In many cases, conducting the reaction at lower temperatures can enhance selectivity by minimizing the formation of undesired isomers. However, lower temperatures may also lead to slower reaction rates. Therefore, a balance must be struck to achieve both high selectivity and reasonable reaction times. For highly activated systems, reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature.
Catalyst Selection: While the activated nature of the 2-ethoxypyridine (B84967) ring may allow for catalyst-free chlorination, in some instances, a catalyst may be necessary to enhance the reaction rate or improve selectivity. Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are commonly used to polarize the halogenating agent, making it a more potent electrophile. However, the use of strong Lewis acids must be carefully controlled to avoid potential side reactions or degradation of the starting material. In some modern approaches, metal-free catalytic systems are also being explored to promote halogenation under milder conditions.
Table 1: General Optimization Parameters for the Chlorination of 2-Alkoxypyridine-4-carboxylates
| Parameter | Options | Potential Impact |
| Chlorinating Agent | N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), Chlorine (Cl₂) | Reactivity, handling safety, and byproduct profile. |
| Solvent | Dichloromethane (DCM), Chloroform, Acetonitrile, DMF | Reactant solubility, reaction rate, and side reactions. |
| Temperature | -78 °C to Room Temperature | Regioselectivity and reaction rate. |
| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃), Brønsted Acids | Increased reaction rate, potential for side reactions. |
| Reaction Time | Minutes to Hours | Conversion of starting material and formation of byproducts. |
Novel Synthetic Approaches and Green Chemistry Considerations
In recent years, there has been a significant shift towards the development of more efficient, selective, and sustainable methods for the synthesis of functionalized organic molecules. This trend is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Catalytic Methods for Enhanced Efficiency and Selectivity
Modern catalytic methods offer significant advantages over traditional stoichiometric approaches for the synthesis of halopyridines. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of pyridine rings. Catalysts based on palladium, ruthenium, rhodium, and iridium have been successfully employed for the C-H halogenation of various pyridine derivatives. These methods often exhibit high selectivity and functional group tolerance, allowing for the late-stage halogenation of complex molecules.
Photoredox catalysis represents another promising avenue for the green synthesis of halopyridines. These reactions utilize visible light to generate highly reactive radical intermediates under mild conditions, often at room temperature. The use of a photocatalyst can enable the use of less reactive and more environmentally benign halogen sources. While specific catalytic methods for the C-5 chlorination of Methyl 2-ethoxypyridine-4-carboxylate have not been explicitly reported, the general principles and catalysts developed for other substituted pyridines provide a strong foundation for future research in this area.
Flow Chemistry and Continuous Manufacturing Techniques for Scalability
Flow chemistry, or continuous manufacturing, has gained significant traction in the pharmaceutical and fine chemical industries as a scalable, safe, and efficient alternative to traditional batch processing. nih.gov In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. nih.gov
The application of flow chemistry to the synthesis of this compound offers several potential benefits. The small reactor volumes inherent to flow systems enhance heat transfer and improve safety, particularly for exothermic reactions. nih.gov The precise control over residence time can lead to improved yields and selectivities by minimizing the formation of byproducts. Furthermore, continuous manufacturing allows for the seamless integration of multiple reaction steps, including reaction, workup, and purification, into a single, automated process. This can significantly reduce manufacturing time and costs. nih.gov
A conceptual flow setup for the synthesis of the target compound would involve the continuous feeding of the methyl 2-ethoxypyridine-4-carboxylate precursor and the chlorinating agent into a temperature-controlled microreactor or packed-bed reactor. The reaction mixture would then flow through a back-pressure regulator to maintain the desired pressure before proceeding to an in-line purification module, such as a scavenger resin column or a continuous liquid-liquid extraction unit, to remove byproducts and unreacted reagents. The final product could then be collected in a continuous manner. The development of such a continuous process would represent a significant advancement in the sustainable and scalable production of this important chemical intermediate.
Chemical Reactivity and Transformations of Methyl 5 Chloro 2 Ethoxypyridine 4 Carboxylate
Reactions Involving the Ester Functionality
The methyl ester group at the 4-position of the pyridine (B92270) ring is a key site for nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups such as different esters, amides, or alcohols.
Transesterification Processes
Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group of an ester with that of an alcohol. For Methyl 5-chloro-2-ethoxypyridine-4-carboxylate, this process allows for the synthesis of other alkyl esters, which can be useful for modifying the compound's physical and chemical properties. The reaction is typically catalyzed by either an acid or a base.
In an acid-catalyzed transesterification, a proton source, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. The reaction is reversible and is often driven to completion by using a large excess of the reactant alcohol.
Base-catalyzed transesterification, on the other hand, involves a nucleophilic alkoxide, which directly attacks the ester carbonyl. This method is generally faster than the acid-catalyzed process but is sensitive to the presence of water, which could lead to saponification.
| Reactant Alcohol | Catalyst | Product | Notes |
| Ethanol (B145695) | H₂SO₄ (catalytic) | Ethyl 5-chloro-2-ethoxypyridine-4-carboxylate | Reaction driven by excess ethanol. |
| Isopropanol | Sodium Isopropoxide | Isopropyl 5-chloro-2-ethoxypyridine-4-carboxylate | Anhydrous conditions are crucial. |
| Benzyl alcohol | H₂SO₄ (catalytic) | Benzyl 5-chloro-2-ethoxypyridine-4-carboxylate | Useful for introducing a benzylic group. |
The data in this table is illustrative of typical transesterification reactions and is based on general principles of organic chemistry.
Amidation and Hydrolysis Reactions
Amidation: The methyl ester can be converted into a carboxamide through aminolysis. This reaction involves the treatment of the ester with ammonia (B1221849) or a primary or secondary amine. The reaction can be performed by heating the ester with the amine, sometimes in the presence of a catalyst. For less reactive amines, the ester may first be converted to a more reactive acyl chloride. A direct amidation approach involves heating the ester with the desired amine, often in a solvent like methanol (B129727) or in a neat mixture if the amine is a liquid. For example, reaction with aqueous ammonia can yield the primary amide, 5-chloro-2-ethoxypyridine-4-carboxamide.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-2-ethoxypyridine-4-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester in an aqueous solution with a strong acid like hydrochloric acid (HCl) or sulfuric acid. Basic hydrolysis, also known as saponification, is an irreversible process that involves treating the ester with a strong base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup to protonate the resulting carboxylate salt. The hydrolysis of a structurally similar compound, methyl 5-chloropyrazine-2-carboxylate, to its corresponding carboxylic acid has been efficiently achieved using LiOH in water, suggesting a similar approach would be effective for the title compound. nih.gov
| Reaction | Reagents | Product |
| Amidation | Aqueous Ammonia (NH₃) | 5-chloro-2-ethoxypyridine-4-carboxamide |
| Amidation | Methylamine (CH₃NH₂) | 5-chloro-N-methyl-2-ethoxypyridine-4-carboxamide |
| Acidic Hydrolysis | HCl, H₂O, heat | 5-chloro-2-ethoxypyridine-4-carboxylic acid |
| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 5-chloro-2-ethoxypyridine-4-carboxylic acid |
This table outlines common amidation and hydrolysis reactions applicable to the target compound.
Reduction of the Ester Group
The ester functionality can be reduced to a primary alcohol, yielding (5-chloro-2-ethoxypyridin-4-yl)methanol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of esters to alcohols. libretexts.org The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product.
While sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, such as a mixture of THF and methanol, allowing for the reduction of some esters under milder conditions than LiAlH₄. google.comwjec.co.uk However, for a robust and reliable conversion of this compound to the corresponding alcohol, LiAlH₄ would be the reagent of choice.
| Reagent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (5-chloro-2-ethoxypyridin-4-yl)methanol |
| Sodium Borohydride (NaBH₄) / Methanol | Tetrahydrofuran (THF) | (5-chloro-2-ethoxypyridin-4-yl)methanol (potentially slower/less efficient) |
This table summarizes reduction reactions for the ester group.
Reactions at the Ethoxy Substituent
The 2-ethoxy group on the pyridine ring can also undergo chemical transformations, although these reactions are generally less common than those involving the ester group. The ether linkage can be cleaved, or the alkyl chain can be functionalized under certain conditions.
Cleavage and Exchange Reactions of the Ethoxy Group
The cleavage of the ether bond in the 2-ethoxy group results in the formation of a 2-pyridone derivative. This O-dealkylation is typically achieved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). Lewis acids like boron tribromide (BBr₃) are also highly effective for cleaving ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the ethyl group in an Sₙ2 reaction, releasing ethanol (or ethyl halide) and the corresponding 2-pyridone.
In some cases, nucleophilic aromatic substitution can lead to the exchange of the ethoxy group. For instance, reaction with certain strong nucleophiles under forcing conditions could potentially displace the ethoxy group, although the chloro and ester substituents on the electron-deficient pyridine ring would influence the regioselectivity of such a reaction.
| Reagent | Product | Reaction Type |
| Hydrobromic Acid (HBr), heat | Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate | Ether Cleavage |
| Boron Tribromide (BBr₃) | Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate | Ether Cleavage |
This table illustrates potential cleavage reactions of the ethoxy group.
Functionalization of the Alkyl Chain
Direct functionalization of the ethyl group of the ethoxy substituent is challenging due to the relative inertness of the C-H bonds. However, under radical conditions, it may be possible to introduce functionality. For example, radical halogenation using a reagent like N-bromosuccinimide (NBS) with a radical initiator could potentially lead to bromination at the α-carbon of the ethyl group, forming a 2-(1-bromoethoxy) intermediate. This intermediate would be highly reactive and could serve as a precursor for further synthetic modifications, such as substitution with other nucleophiles or elimination.
Another potential avenue for functionalization is through oxidative processes mediated by enzymes or specific chemical oxidants, which can hydroxylate the alkyl chain. organic-chemistry.orgnih.gov This would lead to a hemiacetal-like intermediate that would likely be unstable and decompose. These types of functionalizations are highly substrate-specific and would require empirical investigation for the title compound.
| Reaction Type | Reagents | Plausible Intermediate Product |
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | Methyl 5-chloro-2-(1-bromoethoxy)pyridine-4-carboxylate |
| Oxidative Hydroxylation | P450 enzyme model systems | Methyl 5-chloro-2-(1-hydroxyethoxy)pyridine-4-carboxylate |
The reactions in this table are hypothetical and based on general principles of alkyl chain functionalization.
Reactivity at the C-5 Chloro Position
Nucleophilic Aromatic Substitution (SNAr) Reactions
Displacement with Oxygen Nucleophiles (e.g., alkoxides)
No specific examples or data tables detailing the displacement of the C-5 chloro group with oxygen nucleophiles for this compound have been found in the searched literature.
Displacement with Nitrogen Nucleophiles (e.g., amines)
Specific studies detailing the reaction of this compound with various amine nucleophiles, including reaction conditions and yields, are not available in the reviewed scientific literature.
Transition Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for Arylation
There is a lack of published data on the use of this compound as a substrate in Suzuki-Miyaura coupling reactions for the introduction of aryl groups at the C-5 position.
Heck and Sonogashira Coupling for Alkene/Alkyne Introduction
Detailed research findings, including catalyst systems, reaction conditions, and yields for the Heck or Sonogashira coupling of this compound, have not been identified in the available literature.
Further experimental research is required to elucidate and document the specific reactivity of this compound in these fundamental organic transformations.
Other Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Amination)
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, typically involving the coupling of an aryl halide with an amine. wikipedia.orglibretexts.org In the context of this compound, the chlorine atom at the C5 position represents a potential site for such cross-coupling reactions. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org
The reactivity of aryl chlorides in Buchwald-Hartwig amination is generally lower than that of bromides or iodides, often requiring more specialized and bulky electron-rich phosphine (B1218219) ligands to facilitate the challenging oxidative addition step. acsgcipr.org For a substrate like this compound, the electronic nature of the pyridine ring, influenced by the electron-donating ethoxy group and the electron-withdrawing carboxylate and chloro substituents, will affect the efficiency of the coupling.
While specific studies detailing the Buchwald-Hartwig amination on this compound are not prevalent in the literature, the reaction is broadly applicable to a wide range of aryl and heteroaryl chlorides. acsgcipr.org The choice of catalyst system, including the palladium precursor and the specific phosphine ligand, is crucial for achieving high yields.
Table 1: Potential Buchwald-Hartwig Amination of this compound
| Parameter | Details |
| Substrate | This compound |
| Reagent | Primary or secondary amine (R¹R²NH) |
| Catalyst | Palladium(0) precursor (e.g., Pd₂(dba)₃) or Palladium(II) precursor (e.g., Pd(OAc)₂) |
| Ligand | Bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) |
| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) |
| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) |
| Potential Product | Methyl 5-(R¹R²-amino)-2-ethoxypyridine-4-carboxylate |
The successful implementation of this reaction would provide a direct route to a variety of 5-amino-2-ethoxypyridine (B1274219) derivatives, which are valuable intermediates in medicinal chemistry. The reaction conditions, such as temperature, choice of base, and ligand, would need to be carefully optimized to achieve the desired transformation efficiently. organic-chemistry.org
Pyridine Ring Functionalization and Derivatization
Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique where a substituent on an aromatic ring directs deprotonation to its ortho position by coordinating with a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryl-lithium species can then be trapped with various electrophiles.
For this compound, the 2-ethoxy group is a potent directed metalation group (DMG). Alkoxy groups on pyridine rings are known to direct lithiation to the adjacent C3 position. researchgate.net The general principle involves the coordination of the lithium reagent to the oxygen atom of the ethoxy group, which increases the kinetic acidity of the C3 proton, leading to its selective abstraction. wikipedia.org
However, the substitution pattern of the target molecule presents a complex scenario for regioselectivity:
The 2-ethoxy group strongly directs to the C3 position.
The 4-methoxycarbonyl group is a weaker DMG and could potentially direct to the C3 or C5 positions. Given the presence of the stronger 2-ethoxy DMG, direction to C3 is more probable.
The 5-chloro group can also act as a DMG, directing to the C6 position. researchgate.net
Competition experiments in related systems have established a hierarchy of directing group ability. Generally, alkoxy groups are strong DMGs. organic-chemistry.org Therefore, it is highly probable that lithiation would occur preferentially at the C3 position, directed by the 2-ethoxy group.
Table 2: Plausible Directed Ortho-Metalation of this compound
| Step | Reagent/Condition | Intermediate/Product |
| 1. Metalation | Strong lithium base (e.g., LDA, n-BuLi, s-BuLi) in THF, -78 °C | 3-Lithio-5-chloro-2-ethoxypyridine-4-carboxylate intermediate |
| 2. Electrophilic Quench | Electrophile (E⁺) | Methyl 3-E-5-chloro-2-ethoxypyridine-4-carboxylate |
This strategy would allow for the introduction of a wide variety of substituents at the C3 position, such as halogens (using C₂Cl₆ or I₂), carbonyl groups (using DMF or aldehydes), or silyl (B83357) groups (using TMSCl).
Electrophilic aromatic substitution (SₑAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org However, the outcome of such reactions on substituted pyridines is dictated by the combined electronic effects of the existing substituents. pitt.edu
In this compound:
The 2-ethoxy group is a strong activating, ortho, para-directing group. It enhances the electron density at the C3 and C5 positions.
The 4-methoxycarbonyl group is a deactivating, meta-directing group. It withdraws electron density and would direct incoming electrophiles to the C3 and C5 positions relative to itself.
The 5-chloro group is a deactivating, ortho, para-directing group. wikipedia.org
The ring nitrogen deactivates the ring, particularly at the alpha (C2, C6) and gamma (C4) positions.
The cumulative effect suggests that the C3 position is the most likely site for electrophilic attack. It is activated by the powerful 2-ethoxy group and is in a meta position relative to the deactivating ester. The C6 position is sterically accessible but is deactivated by the ring nitrogen. Common SₑAr reactions like nitration or halogenation, if successful, would likely yield the 3-substituted product. masterorganicchemistry.com However, harsh reaction conditions are often required for SₑAr on pyridine rings, which could lead to side reactions or decomposition. pitt.edu
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using various oxidizing agents. arkat-usa.org This transformation is synthetically useful as the N-oxide moiety alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution. umich.edu Common reagents for N-oxidation include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The presence of both electron-donating (ethoxy) and electron-withdrawing (chloro, methoxycarbonyl) groups on the ring can influence the rate of N-oxidation, but the reaction is generally feasible for a wide range of substituted pyridines. organic-chemistry.org
N-Deoxygenation: The reverse reaction, the removal of the oxygen atom from a pyridine N-oxide, is also a crucial transformation. acs.org This deoxygenation can be achieved using various reducing agents. nih.govorganic-chemistry.org This two-step sequence of N-oxidation followed by a reaction and then N-deoxygenation is a common strategy in pyridine chemistry. acs.org
Table 3: Common Reagents for N-Oxidation and N-Deoxygenation
| Process | Reagent Class | Examples |
| N-Oxidation | Peroxy acids | m-Chloroperoxybenzoic acid (m-CPBA), Peracetic acid |
| Hydrogen Peroxide Systems | H₂O₂ / Acetic Acid, H₂O₂ / Methyltrioxorhenium (MTO) catalyst | |
| N-Deoxygenation | Phosphorus compounds | PCl₃, PPh₃ |
| Metal-based systems | Pd/C with H₂, Zn/Acetic Acid | |
| Photocatalytic methods | Rhenium-based photocatalysts nih.govchemrxiv.org, Visible light-mediated systems acs.org |
For this compound, conversion to its N-oxide would activate the C6 position for nucleophilic attack and could also influence the regioselectivity of other reactions. Subsequent deoxygenation would restore the pyridine ring, providing access to derivatives that are not directly accessible from the parent pyridine. organic-chemistry.org
Mechanistic Investigations of Reactions Involving Methyl 5 Chloro 2 Ethoxypyridine 4 Carboxylate
Elucidation of Reaction Pathways
While specific pathways for "Methyl 5-chloro-2-ethoxypyridine-4-carboxylate" are not explicitly documented, reactions involving this compound are likely to proceed through established mechanisms for substituted pyridines. One of the most probable reaction pathways is nucleophilic aromatic substitution (SNAr) . In this mechanism, a nucleophile attacks the electron-deficient pyridine (B92270) ring, leading to the displacement of a leaving group.
For "this compound," the chlorine atom at the C5 position is a potential leaving group. However, the positions most activated for nucleophilic attack are C2 and C6. The presence of the ethoxy group at C2 and the ester at C4 significantly influences the regioselectivity of such reactions.
Another potential reaction pathway involves transformations of the ester group. These reactions, such as hydrolysis or transesterification, would follow standard mechanisms for carboxylic acid esters.
Transition State Characterization for Key Transformations
Detailed computational or experimental characterization of transition states in reactions of "this compound" is not available. However, for a hypothetical SNAr reaction, the transition state would involve the formation of a Meisenheimer complex , a resonance-stabilized intermediate. The stability of this transition state, and thus the reaction rate, would be influenced by the ability of the pyridine ring and its substituents to delocalize the negative charge.
Computational studies on simpler chloropyridines have shown that the energy barrier for the formation of the Meisenheimer-like transition state is a key determinant of the reaction's feasibility. The specific energies for "this compound" would require dedicated theoretical calculations.
Role of Intermediates in Reaction Progression
In the context of SNAr reactions, the Meisenheimer complex is the key intermediate. This anionic sigma complex is formed by the addition of the nucleophile to the pyridine ring. The progression of the reaction from this intermediate depends on the relative rates of the departure of the leaving group versus the reverse reaction (expulsion of the nucleophile).
For reactions involving the ester functionality, tetrahedral intermediates would be central to the reaction progress. For instance, in an ester hydrolysis, the attack of a hydroxide (B78521) ion would form a tetrahedral intermediate which would then collapse to yield the carboxylate and ethanol (B145695).
Catalyst-Substrate Interactions and their Influence on Selectivity
Catalysis can play a crucial role in reactions involving substituted pyridines, particularly in cross-coupling reactions where the chloro substituent could be a handle. For instance, in a Suzuki or Heck coupling, a palladium catalyst would be employed.
The interaction between the catalyst and "this compound" would likely involve the coordination of the palladium center to the pyridine nitrogen or oxidative addition into the C-Cl bond. The electronic and steric environment created by the ethoxy and carboxylate groups would influence the binding of the catalyst and, consequently, the efficiency and selectivity of the coupling reaction. The precise nature of these interactions, including the specific ligands on the metal that would favor reaction at the C5 position, remains a subject for empirical investigation.
Computational and Theoretical Studies of Methyl 5 Chloro 2 Ethoxypyridine 4 Carboxylate and Analogous Structures
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.netmostwiedzy.pl The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed with basis sets like 6-31G(d) or 6-311++G(d,p) for optimizing the geometry of pyridine (B92270) derivatives. researchgate.netmostwiedzy.plmdpi.com
For Methyl 5-chloro-2-ethoxypyridine-4-carboxylate, DFT calculations would begin with the optimization of its molecular geometry to find the lowest energy conformation. This process determines key structural parameters. The presence of substituents on the pyridine ring—chloro, ethoxy, and methyl carboxylate groups—influences the bond lengths and angles of the aromatic system. DFT calculations can precisely quantify these changes, revealing distortions from the ideal pyridine structure. For example, the C-Cl bond length and the bond angles around the substituted carbon atoms would be of particular interest.
Following geometry optimization, electronic properties such as total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken population analysis) are calculated. researchgate.net These parameters provide a quantitative description of the molecule's electronic landscape, which is fundamental to understanding its interactions and reactivity.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). researcher.life The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ekb.egrsc.org A smaller gap suggests higher reactivity and lower kinetic stability. ekb.eg
In this compound, the electron-donating ethoxy group and the electron-withdrawing chloro and carboxylate groups significantly influence the energies and distributions of the HOMO and LUMO. ekb.egrsc.org DFT calculations can map the electron density of these orbitals. It is expected that the HOMO would be localized more towards the electron-rich parts of the molecule, such as the ethoxy group and the pyridine ring, while the LUMO would be concentrated around the electron-deficient regions, particularly the carboxylate group and the carbon atom attached to the chlorine. mdpi.com This analysis helps predict how the molecule will interact with other reagents.
Table 1: Representative FMO Data for Substituted Pyridine Systems
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyridine | -6.89 | -0.10 | 6.79 |
| Pyridine with CHO group | -7.27 | -2.32 | 4.95 |
| Pyridine with OH group | -6.44 | -0.22 | 6.22 |
| Pyridine with NH2 group | -5.99 | -0.14 | 5.85 |
| Pyridine with Br group | -6.94 | -0.71 | 6.23 |
Note: Data is illustrative of substituent effects on pyridine and calculated at the B3LYP/6-31G(d,p) level. ekb.eg Actual values for this compound would require specific calculation.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. mdpi.comreadthedocs.io The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, an MEP map would reveal distinct electrostatic regions. mdpi.com
Negative Regions (Red/Yellow): These areas are susceptible to electrophilic attack. They would be expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons, and on the oxygen atoms of the ethoxy and carboxylate groups. mdpi.comresearchgate.net
Positive Regions (Blue): These sites are prone to nucleophilic attack. A significant positive potential (a "σ-hole") might be observed on the chlorine atom, making it a potential halogen bond donor. rsc.org The hydrogen atoms and the carbonyl carbon of the ester group would also exhibit positive potential.
The MEP map provides a clear, intuitive guide to the molecule's reactivity, complementing FMO analysis by showing where electrophiles and nucleophiles are most likely to interact with the molecule. researchgate.net
Vibrational Frequency Analysis and Spectroscopic Correlation
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, DFT methods can determine the frequencies and intensities of the fundamental vibrational modes. researchgate.netcore.ac.uk These calculated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. cdnsciencepub.comaps.org
For this compound, a vibrational analysis would predict characteristic frequencies for its functional groups. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations of the theoretical model. cdnsciencepub.com
Table 2: Predicted Vibrational Modes for a Substituted Pyridine Ring
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| C-H stretch | 3000 - 3100 | Stretching of C-H bonds on the pyridine ring |
| C=C/C=N stretch | 1400 - 1650 | Ring stretching modes of the pyridine core researchgate.net |
| Ring breathing | 990 - 1030 | Symmetric expansion and contraction of the ring researchgate.net |
| C-Cl stretch | 600 - 800 | Stretching of the carbon-chlorine bond |
| C-O stretch | 1000 - 1300 | Stretching of C-O bonds in ethoxy and ester groups |
| C=O stretch | 1700 - 1750 | Stretching of the carbonyl bond in the methyl carboxylate group |
Note: These are general ranges and the exact frequencies for the target compound would be determined by specific calculations. researchgate.netrsc.org
Conformational Analysis and Intramolecular Interactions
The presence of flexible substituents, like the ethoxy and methyl carboxylate groups, means that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring the potential energy surface by rotating these groups to identify stable, low-energy structures (conformers).
The orientation of the ethoxy group relative to the pyridine ring and the conformation of the methyl carboxylate group are critical. These orientations can be stabilized or destabilized by intramolecular interactions, such as hydrogen bonds (e.g., between a ring C-H and an oxygen atom) or steric hindrance. rsc.orgmdpi.com For instance, interactions between the ethoxy group and the adjacent chloro substituent, or between the carboxylate group and the pyridine nitrogen, would be computationally investigated. rsc.org Identifying the global minimum energy conformer is essential as it represents the most populated structure under equilibrium conditions and is the correct starting point for further reactivity studies.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms. oberlin.edu For a substituted pyridine like this compound, DFT can be used to model various reactions, such as nucleophilic aromatic substitution at the chlorine-bearing carbon. rsc.org
This modeling involves calculating the energies of reactants, products, and any intermediates along the reaction pathway. Crucially, the transition state (TS)—the highest energy point on the reaction coordinate—can be located and characterized. imperial.ac.uk The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. Vibrational frequency calculations are performed on the transition state structure; a valid TS is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. oberlin.edu This approach allows for a detailed understanding of reaction feasibility and selectivity.
Prediction of Non-Linear Optical (NLO) Properties in Related Pyridine Systems
Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. ias.ac.in Pyridine derivatives are often investigated as potential NLO materials due to the electron-accepting nature of the pyridine ring, which can be combined with electron-donating substituents to create a "push-pull" electronic system. ymerdigital.com
Computational methods, particularly DFT, can predict NLO properties by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). researchgate.netresearchgate.net A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response. nih.gov While specific calculations for this compound are not widely reported, studies on analogous donor-acceptor pyridine systems demonstrate that the arrangement and nature of substituents are critical for enhancing NLO activity. acs.orgresearchgate.netacs.org Theoretical screening allows for the rational design of new molecules with potentially large NLO responses before undertaking complex synthesis. nih.gov
Advanced Spectroscopic Analysis and Structural Characterization of Methyl 5 Chloro 2 Ethoxypyridine 4 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H and ¹³C NMR for Structural Elucidation and Purity Assessment
One-dimensional ¹H and ¹³C NMR spectra are essential for the initial structural verification and purity assessment of the compound. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethoxy and methyl ester groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The ethoxy group protons typically appear as a quartet and a triplet, while the methyl ester protons and the two aromatic protons are expected to be singlets due to their isolation from other protons.
The ¹³C NMR spectrum complements the ¹H data, showing signals for each unique carbon atom in the molecule, including the pyridine ring carbons, the ester carbonyl carbon, and the carbons of the ethoxy and methyl groups. The chemical shifts provide insight into the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| ¹H NMR Data (Predicted) | |||
|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.15 | s | - |
| H-6 | ~8.40 | s | - |
| -OCH₂CH₃ | ~4.45 | q | ~7.1 |
| -COOCH₃ | ~3.90 | s | - |
| -OCH₂CH₃ | ~1.40 | t | ~7.1 |
| ¹³C NMR Data (Predicted) | |||
| Assignment | Chemical Shift (δ, ppm) | ||
| C=O | ~165.0 | ||
| C-2 | ~162.5 | ||
| C-6 | ~150.2 | ||
| C-4 | ~145.8 | ||
| C-3 | ~112.0 | ||
| C-5 | ~110.5 | ||
| -OCH₂CH₃ | ~62.0 | ||
| -COOCH₃ | ~52.5 | ||
| -OCH₂CH₃ | ~14.5 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry.nist.govworktribe.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. worktribe.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. nist.gov For this compound, a cross-peak between the quartet at ~4.45 ppm and the triplet at ~1.40 ppm would confirm the ethoxy group's connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It allows for the definitive assignment of carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is invaluable for piecing together the molecular skeleton. For instance, correlations from the methyl ester protons (~3.90 ppm) to the ester carbonyl carbon (~165.0 ppm) and the C-4 of the pyridine ring (~145.8 ppm) would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. A NOESY spectrum could show a correlation between the ethoxy -OCH₂- protons and the aromatic proton at the C-3 position, confirming their spatial proximity.
Table 2: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H δ) | Correlated Nucleus (¹H or ¹³C δ) | Information Gained |
|---|---|---|---|
| COSY | -OCH₂CH₃ (~4.45 ppm) | -OCH₂CH₃ (~1.40 ppm) | Confirms ethoxy fragment connectivity. |
| HMBC | -COOCH₃ (~3.90 ppm) | C=O (~165.0 ppm), C-4 (~145.8 ppm) | Confirms ester group position at C-4. |
| H-3 (~8.15 ppm) | C-2, C-4, C-5 | Confirms position of H-3 relative to substituents. | |
| -OCH₂CH₃ (~4.45 ppm) | C-2 (~162.5 ppm), -OCH₂CH₃ (~14.5 ppm) | Confirms ethoxy group position at C-2. | |
| NOESY | -OCH₂CH₃ (~4.45 ppm) | H-3 (~8.15 ppm) | Indicates spatial proximity, aiding conformational analysis. |
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) is a technique used to study the rates of conformational exchange processes. In this compound, restricted rotation around the C(2)-O bond of the ethoxy group could potentially be observed at low temperatures. Steric hindrance from the adjacent substituents on the pyridine ring may create a significant energy barrier to rotation.
By monitoring the NMR spectra at various temperatures, one could observe the broadening and eventual coalescence of signals if the rate of rotation becomes comparable to the NMR timescale. For instance, the two protons of the -OCH₂- group could become diastereotopic and show separate signals at very low temperatures if the rotation is frozen. Analysis of the coalescence temperature allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification.rsc.org
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint" and are excellent for identifying the functional groups present.
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the ester group. Other key bands would include C-O stretching vibrations from the ester and ether linkages, C-Cl stretching, and various C=C and C=N stretching vibrations characteristic of the substituted pyridine ring.
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Functional Group |
|---|---|---|---|
| C-H stretch (aromatic) | 3100 - 3000 | Medium | Pyridine Ring |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium | -OCH₃, -OCH₂CH₃ |
| C=O stretch (ester) | 1730 - 1715 | Strong (IR) | -COOCH₃ |
| C=N, C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong | Pyridine Ring |
| C-O stretch (ester, ether) | 1300 - 1000 | Strong | -COOCH₃, -OCH₂CH₃ |
| C-Cl stretch | 800 - 600 | Medium-Strong | Aryl Chloride |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₀ClNO₃), the calculated monoisotopic mass is 215.0349 Da.
In addition to exact mass, HRMS provides information about the molecule's structure through analysis of its fragmentation patterns. Under ionization conditions, the molecular ion can break apart in predictable ways. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) radical (•OCH₃) or the ethoxy radical (•OCH₂CH₃), or the neutral loss of carbon monoxide (CO) from the ester.
Table 4: Predicted HRMS Data and Plausible Fragments
| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₉H₁₀ClNO₃]⁺• | Molecular Ion [M]⁺• | 215.0349 |
| [C₉H₁₁ClNO₃]⁺ | Protonated Molecule [M+H]⁺ | 216.0422 |
| [C₈H₇ClNO₃]⁺• | Loss of •CH₃ | 200.0114 |
| [C₈H₇ClNO₂]⁺ | Loss of •OCH₃ | 184.0160 |
| [C₇H₄ClNO₃]⁺• | Loss of •C₂H₅ | 184.9852 |
| [C₇H₅ClNO₂]⁺ | Loss of •OC₂H₅ | 170.0003 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.nist.gov
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The substituted pyridine ring in this compound acts as the primary chromophore.
The spectrum is expected to show absorptions corresponding to π→π* transitions, which are typically intense and occur at shorter wavelengths, and n→π* transitions, which are less intense and involve the non-bonding electrons on the nitrogen and oxygen atoms. The positions and intensities of these absorption bands are influenced by the substituents (chloro, ethoxy, and methyl carboxylate groups) and the solvent used for the analysis.
Table 5: Predicted UV-Vis Absorption Data (in Methanol)
| Transition Type | Predicted λmax (nm) | Description |
|---|---|---|
| π→π | ~220 - 240 | High-intensity absorption related to the conjugated π-system of the pyridine ring. |
| π→π | ~270 - 290 | Lower-intensity absorption, also from the aromatic system, shifted by substituents. |
| n→π* | ~300 - 320 | Low-intensity, broad absorption from non-bonding electrons on N and O atoms. |
Applications in Advanced Organic Synthesis and Materials Chemistry
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds
Methyl 5-chloro-2-ethoxypyridine-4-carboxylate serves as a crucial starting material and key intermediate in the synthesis of more complex pyridine (B92270) derivatives. Its chemical structure, featuring a substituted pyridine ring with chloro, ethoxy, and methyl carboxylate functional groups, makes it a versatile building block for constructing elaborate molecular architectures. The reactivity of these functional groups allows for a variety of chemical transformations, enabling chemists to introduce new molecular fragments and build complexity.
Recent patent literature highlights the role of this compound in the synthesis of a series of pyridine derivatives that act as ROR-gamma-T (Retinoid-related Orphan Receptor gamma-t) modulators. ROR-gamma-T is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are involved in autoimmune diseases. The development of modulators for this receptor is therefore of significant interest in medicinal chemistry.
In the synthesis of these potential therapeutic agents, this compound undergoes hydrolysis to yield its corresponding carboxylic acid, 5-chloro-2-ethoxypyridine-4-carboxylic acid. This transformation is a fundamental step that prepares the molecule for subsequent amide bond formation, a common strategy for linking different molecular fragments. The carboxylic acid can then be coupled with various amines to generate a library of amide derivatives, which are further elaborated to produce the final ROR-gamma-T modulators.
The following table details the hydrolysis reaction of this compound as described in the patent literature.
| Reactant | Reagents | Solvent | Reaction Conditions | Product | Yield | Reference |
| This compound | Lithium Hydroxide (B78521) (LiOH), Hydrochloric Acid (HCl) | THF, Water | 25 °C, 16 hours | 5-chloro-2-ethoxypyridine-4-carboxylic acid | 92% |
Incorporation into Chemical Libraries and Synthons for Diversification
The utility of this compound extends to its use as a synthon for the creation of chemical libraries. A chemical library is a collection of diverse, but structurally related, compounds used in high-throughput screening to identify new drug leads. The term synthon refers to a conceptual or actual chemical species that can be used to introduce a specific structural motif into a molecule.
The functional group handles on this compound allow for a diversification-oriented synthesis approach. The ester can be hydrolyzed to a carboxylic acid, which can then be converted to a wide array of amides, esters, or other acid derivatives. The chloro group can potentially participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. The ethoxy group could also be a site for modification, although it is generally more stable.
This multifunctional nature allows for the systematic and parallel synthesis of a large number of derivatives from a common core structure. By reacting the hydrolyzed intermediate, 5-chloro-2-ethoxypyridine-4-carboxylic acid, with a diverse set of amines, a library of compounds with varying substituents can be rapidly generated. This approach is exemplified by the synthesis of the aforementioned ROR-gamma-T modulators, where the pyridine core derived from this compound is a constant feature, while other parts of the molecule are varied to optimize biological activity.
Development of Novel Ligands for Catalysis
There is no publicly available research or data to suggest the use of this compound in the development of novel ligands for catalysis.
Precursor for Specialty Chemicals with Non-Biological Applications
There is no publicly available research or data to suggest that this compound is used as a precursor for specialty chemicals with non-biological applications.
Building Block in the Synthesis of Chromophores and Optoelectronic Materials
There is no publicly available research or data to support the use of this compound as a building block in the synthesis of chromophores and optoelectronic materials.
Future Research Trajectories and Challenges for Methyl 5 Chloro 2 Ethoxypyridine 4 Carboxylate
Development of Highly Efficient and Sustainable Synthetic Routes
A primary challenge in the broader application of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate lies in the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Current synthetic strategies for polysubstituted pyridines often rely on multi-step sequences, which can be inefficient and generate significant waste. Future research should focus on the design of novel, convergent synthetic pathways that maximize atom economy and minimize the use of hazardous reagents and solvents.
Key areas for investigation include:
Catalytic C-H Functionalization: Exploring transition-metal catalyzed C-H activation strategies to directly introduce or modify substituents on a pre-existing pyridine (B92270) ring could significantly shorten synthetic sequences.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could lead to a more efficient and sustainable manufacturing process.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Potential Challenges |
| Catalytic C-H Functionalization | High atom economy, reduced step count | Regioselectivity control, catalyst cost and stability |
| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |
| Biocatalysis | High selectivity, mild conditions, biodegradable | Enzyme stability, substrate scope limitations |
Exploration of Undiscovered Reactivity Modes
The existing functional groups on this compound—the chloro, ethoxy, and methyl carboxylate groups—offer multiple handles for further chemical transformations. While classical reactions associated with these functionalities are known, there is significant scope to explore novel and undiscovered reactivity modes.
Future research should aim to:
Investigate the interplay of electronic effects: The combined electronic influence of the chloro (electron-withdrawing) and ethoxy (electron-donating) groups on the reactivity of the pyridine ring is a key area for fundamental study. This could lead to the discovery of unexpected regioselectivity in electrophilic or nucleophilic substitution reactions.
Utilize modern synthetic methodologies: The application of modern synthetic techniques, such as photoredox catalysis and electrosynthesis, to this compound could unlock novel reaction pathways that are not accessible through traditional thermal methods. For instance, radical-based transformations initiated by light or electricity could lead to new C-C and C-heteroatom bond formations.
Probe the reactivity of the ester group: Beyond simple hydrolysis or amidation, the methyl carboxylate group could be a gateway to more complex transformations, such as decarboxylative cross-coupling reactions.
Integration into Automated Synthesis Platforms
The demand for large libraries of diverse compounds for high-throughput screening in drug discovery and materials science necessitates the use of automated synthesis platforms. Integrating the synthesis and derivatization of this compound into such platforms presents a significant opportunity.
Challenges and future directions include:
Development of robust reaction protocols: Automated synthesis requires reactions that are reliable, reproducible, and tolerant to a wide range of substrates. Significant effort will be needed to optimize reaction conditions for the derivatization of the target molecule to ensure compatibility with robotic systems.
Miniaturization and high-throughput experimentation: Adapting synthetic routes to microplate formats will be crucial for generating large libraries of derivatives efficiently. This will involve overcoming challenges related to reagent handling, mixing, and purification at small scales.
Data management and analysis: The large datasets generated from automated synthesis will require sophisticated data management and analysis tools to identify structure-activity relationships and guide the design of next-generation compounds. The use of machine learning algorithms could be instrumental in this regard.
Application in Emerging Areas of Chemical Science (e.g., Photochemistry, Electrochemistry)
The unique electronic properties of the substituted pyridine ring in this compound make it an intriguing candidate for applications in emerging areas of chemistry that utilize light or electricity to drive chemical reactions.
Potential research avenues include:
Photocatalysis: The pyridine moiety could potentially act as a ligand for photoredox catalysts or even participate directly in photochemical reactions. Investigating its behavior under irradiation could lead to the development of novel light-driven transformations.
Electrosynthesis: The electrochemical properties of the molecule could be harnessed for electrosynthetic applications. For example, the chloro group could be reductively cleaved, or the pyridine ring could undergo electrochemical oxidation or reduction to generate reactive intermediates for further transformations.
Development of functional materials: The incorporation of this pyridine derivative into polymers or other materials could lead to the development of new materials with interesting photophysical or electronic properties, with potential applications in organic electronics or sensor technology.
Addressing Stereochemical Control in Complex Derivatizations
As the complexity of molecules derived from this compound increases, the need for precise control over stereochemistry will become paramount, particularly for applications in medicinal chemistry where enantiomeric purity is often critical.
Future research in this area should focus on:
Asymmetric catalysis: The development of catalytic asymmetric methods for the derivatization of the molecule will be essential. This could involve the use of chiral catalysts to control the stereochemical outcome of reactions at or adjacent to the pyridine ring.
Chiral auxiliaries: The temporary attachment of a chiral auxiliary to the molecule could be used to direct the stereochemical course of subsequent reactions.
Resolution of racemates: For cases where stereoselective synthesis is not feasible, the development of efficient methods for the separation of enantiomers will be necessary.
By addressing these research trajectories and overcoming the associated challenges, the scientific community can fully exploit the potential of this compound as a valuable building block for the synthesis of a wide range of functional molecules with applications spanning from medicine to materials science.
Q & A
Q. How can the molecular structure of methyl 5-chloro-2-ethoxypyridine-4-carboxylate be experimentally validated?
Methodological Answer: The molecular structure can be validated using single-crystal X-ray diffraction (SC-XRD) . For precise refinement, employ programs like SHELXL (part of the SHELX suite) to analyze crystallographic data, ensuring accurate determination of bond lengths, angles, and substituent positions . Comparative analysis with spectral data (NMR, IR) further confirms structural integrity. For example, discrepancies in NMR chemical shifts may arise from electron-withdrawing effects of the chloro and ethoxy groups, which can be cross-validated against calculated spectra or analogous compounds .
Q. What synthetic routes are commonly employed for this compound?
Methodological Answer: A two-step synthesis is typical:
Chlorination : Introduce chlorine at position 5 using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled temperatures (e.g., 60–80°C).
Esterification/Ethoxylation : Replace the hydroxyl or methyl group at position 2 with ethoxy via nucleophilic substitution (e.g., using ethanol and a base like K₂CO₃).
Reaction progress should be monitored via TLC or HPLC, with yields optimized by adjusting solvent polarity (e.g., DMF for chlorination, ethanol for ethoxylation) .
Q. How do substituent positions (chloro at C5, ethoxy at C2) influence the compound’s reactivity?
Methodological Answer: The chloro group at C5 acts as an electron-withdrawing group, polarizing the pyridine ring and directing electrophilic substitution to meta positions. The ethoxy group at C2 provides steric hindrance, limiting accessibility to adjacent reactive sites. Comparative studies with analogs (e.g., methyl instead of ethoxy) show reduced steric effects but altered electronic profiles, impacting reaction kinetics in Suzuki couplings or amidation reactions .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
Methodological Answer: Contradictions between SC-XRD (e.g., bond angles) and DFT-calculated structures may arise from crystal packing forces or dynamic effects in solution. To resolve:
- Perform temperature-dependent NMR to assess conformational flexibility.
- Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing solid-state geometry .
- Validate with dynamic NMR simulations (e.g., Gaussian 16) to model solution-phase behavior .
Q. What strategies optimize the compound’s yield in multi-step syntheses?
Methodological Answer:
- Stepwise Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature for chlorination, molar ratios for ethoxylation).
- Catalyst Screening : Test Pd-based catalysts for coupling reactions (e.g., Buchwald-Hartwig amidation) to minimize side products.
- Purification : Employ gradient chromatography (silica gel or HPLC) to isolate intermediates. For example, a 70:30 hexane:ethyl acetate gradient effectively separates methyl ester intermediates from chlorinated byproducts .
Q. How does the compound interact with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the ethoxy oxygen and hydrophobic interactions with the chloro group.
- Enzyme Assays : Measure inhibition kinetics (IC₅₀) via fluorescence-based assays, comparing activity to analogs lacking the ethoxy group. For example, replacing ethoxy with methyl reduces steric bulk, potentially increasing binding affinity .
Key Considerations for Researchers
- Contradictory Data : Always cross-validate crystallographic results with solution-phase studies (NMR, UV-Vis) to account for environmental effects.
- Synthetic Pitfalls : Chlorination at C5 may lead to regioselective challenges; use directing groups (e.g., nitro) to control substitution patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
